Griseofulvin-13C17 is a stable isotopic variant of griseofulvin, an antifungal compound originally isolated from the fungus Penicillium griseofulvum. Griseofulvin is primarily used to treat dermatophyte infections, including tinea and fungal infections of the nails and scalp. The compound works by inhibiting fungal cell mitosis, thereby preventing the growth and reproduction of fungi.
Griseofulvin was first discovered in 1939 and has been utilized in clinical settings since then. It is produced naturally by certain strains of Penicillium, particularly Penicillium griseofulvum and Penicillium urticae, which are cultivated under specific conditions to maximize yield.
Griseofulvin-13C17 is classified as a small molecule antifungal agent. It falls under the category of polyketides, which are secondary metabolites produced by fungi and bacteria. The compound is characterized by its complex structure, which includes a spirocyclic system and multiple functional groups that contribute to its biological activity.
The synthesis of griseofulvin can be achieved through various methods, including both natural extraction from fungal sources and total synthesis in the laboratory. The total synthesis involves multiple steps that create the compound's complex structure from simpler precursors.
The detailed synthetic route has been extensively documented, showcasing various intermediates and reaction conditions that lead to the final product .
Griseofulvin has a molecular formula of with a molecular weight of approximately 352.77 g/mol. Its structure features a spirocyclic arrangement that includes a chlorinated aromatic ring and several methoxy groups.
Griseofulvin undergoes various chemical reactions that enhance its antifungal properties or modify its structure for research purposes:
These reactions are crucial for developing derivatives with enhanced potency or altered pharmacokinetics .
Griseofulvin exerts its antifungal effects primarily through the inhibition of fungal cell division. It binds to tubulin, disrupting microtubule formation necessary for mitosis. This action prevents the proper segregation of chromosomes during cell division, leading to cell cycle arrest in fungi.
Griseofulvin is primarily used in medical applications as an antifungal agent for treating dermatophytoses such as:
In addition to its medical uses, griseofulvin has applications in agricultural settings for controlling fungal diseases in crops due to its systemic properties .
The synthesis of Griseofulvin-13C17 requires strategic incorporation of carbon-13 atoms throughout its entire molecular backbone (C17H17ClO6). Two primary approaches have been developed for this purpose: biosynthetic production using isotopically enriched precursors and chemical synthesis using 13C-labeled building blocks.
In the biosynthetic route, fungi (typically Penicillium species or Xylaria flabelliformis) are cultivated in media containing universally 13C-labeled carbon sources. The griseofulvin biosynthetic gene cluster (gsf cluster) encodes a non-reducing polyketide synthase (NR-PKS, GsfA) that initiates biosynthesis by condensing one acetyl-CoA and six malonyl-CoA units to form the benzophenone intermediate griseophenone C [5]. Isotopic labeling efficiency in this biological system depends critically on: (1) Complete 13C-enrichment of acetyl/malonyl-CoA precursors; (2) Metabolic flux through the polyketide pathway without significant isotopic dilution; and (3) Minimization of alternate carbon metabolism. Studies have demonstrated that high-efficiency (>99% 13C17) production requires carefully controlled fed-batch fermentation with [U-13C]-glucose or [U-13C]-glycerol as exclusive carbon sources [5].
Chemical synthesis offers an alternative pathway, typically starting from [U-13C6]-benzene derivatives. A key intermediate is methyl 13C6-benzoate, which undergoes sequential transformations including Friedel-Crafts acylation, chlorination, and stereoselective coupling with enantiomerically pure dichlorocyclopentenone precursors. The multistep synthesis (6-8 steps) must maintain isotopic integrity at each reaction stage, particularly during high-temperature steps where 12C/13C exchange could occur. Recent optimizations have achieved overall yields of 15-20% with isotopic purity >98% through careful control of reaction conditions and purification protocols [4].
Table 1: Synthesis Strategies for Griseofulvin-13C17
| Synthesis Method | Key Precursors | Isotopic Purity (%) | Yield | Critical Control Parameters |
|---|---|---|---|---|
| Biosynthetic (Fungal Fermentation) | [U-13C]-Glucose | 95-99% | 50-100 mg/L | Carbon source purity, Fermentation duration, Precursor feeding strategy |
| Chemical Synthesis | [U-13C6]-Benzene Derivatives | 98-99% | 15-20% overall | Reaction temperature control, Intermediate purification, Isotope-sensitive step optimization |
| Semisynthetic | [U-13C]-Griseofulvic Acid | >99% | 42-86% | Derivatization efficiency, Chiral integrity maintenance |
A third approach involves semisynthetic modification of [U-13C]-griseofulvic acid (a biosynthetic precursor). This method employs chemical coupling reactions (e.g., amidation, esterification) with 13C-enriched reagents to reconstruct the griseofulvin structure. Reported procedures involve reacting griseofulvic acid with amines under reflux conditions, yielding derivatives with isotopic enrichment maintained in the core structure [4]. This route benefits from shorter synthetic pathways compared to full chemical synthesis while avoiding challenges associated with maintaining fungal cultures under isotopic labeling conditions.
The uniform 13C17 labeling in griseofulvin creates a distinctive +17 Da mass shift that transforms its mass spectrometric detection and characterization capabilities. This isotopic pattern serves as a definitive signature in complex matrices, enabling unparalleled analytical selectivity in pharmaceutical and metabolic studies.
In high-resolution mass spectrometry (HRMS), Griseofulvin-13C17 exhibits a characteristic isotopic cluster distinct from natural abundance compounds. Q-TOF instruments can readily distinguish the [M+H]+ ion at m/z 370.1012 (C1713C17H18ClO6+) from unlabeled griseofulvin at m/z 353.0529, with mass accuracy < 3 ppm when using lock mass correction [8]. This mass difference enables co-elution of labeled and unlabeled species without interference, making Griseofulvin-13C17 an ideal internal standard for quantitative workflows. More importantly, the 13C labeling generates predictable and recognizable fragment ion patterns in MS/MS spectra. Key diagnostic fragments include the chlorine-containing moiety at m/z 213.0224 ([C613C6H6ClO2]+, +6 Da shift) and the depside fragment at m/z 192.0685 ([C813C8H10O4]+, +8 Da shift) [8]. These shifted fragments provide confirmation of molecular integrity in stability studies.
For quantitative bioanalysis, UHPLC-QqQ-MS systems leverage the 17 Da mass shift to develop highly selective MRM transitions. The optimal transition for Griseofulvin-13C17 is 370.1 → 213.0, compared to 353.0 → 196.9 for unlabeled compound. This mass separation eliminates cross-talk between analyte and internal standard channels, significantly improving quantitative accuracy in pharmacokinetic studies [6]. The isotopic standard corrects for matrix effects (ion suppression/enhancement) and recovery variations during sample preparation, particularly crucial in complex biological matrices like plasma, bile, and tissue homogenates. Studies demonstrate that using Griseofulvin-13C17 as internal standard reduces inter-day precision errors from >15% to <5% and improves detection limits to 0.25 ng/mL in biological samples [6] [8].
Table 2: Characteristic Mass Spectrometric Features of Griseofulvin-13C17
| Mass Spectrometry Mode | Key Ions/Transitions | Mass Accuracy Advantage | Primary Application |
|---|---|---|---|
| Full Scan HRMS (Q-TOF) | [M+H]+ m/z 370.1012 (Δ+17.0483) | Distinguishable from all natural abundance isobars | Metabolite identification, Suspect screening |
| Product Ion Scan | 370.1 → 213.0, 192.1, 164.1 | Fragment mass shifts confirm core structure retention | Structural confirmation, Degradant characterization |
| MRM (QqQ) | 370.1 → 213.0 (quantifier), 370.1 → 192.1 (qualifier) | No interference from matrix or unlabeled analyte | Ultra-trace quantification in biological matrices |
| Isotope Dilution Analysis | Ratio: 370.1→213.0 / 353.0→196.9 | Compensation for matrix effects and recovery variations | High-precision pharmacokinetic studies |
The 13C17 labeling also revolutionizes metabolite identification. When administered in tracer studies, the +17 Da signature persists in Phase I and Phase II metabolites, allowing unambiguous differentiation from endogenous compounds. The conserved mass defect pattern across metabolite clusters facilitates detection of even low-abundance biotransformation products. Crucially, the isotopic label remains stable during metabolic transformations, providing reliable tracking of biotransformation pathways. This proves particularly valuable for identifying reactive metabolites that might bind covalently to biomolecules – the isotopic signature enables specific detection of adducts despite complex biological backgrounds [8].
Achieving and verifying high isotopic purity in Griseofulvin-13C17 is paramount for its effectiveness as an internal standard in quantitative assays. Suboptimal labeling efficiency introduces errors in isotope dilution mass spectrometry by creating overlapping isotopic distributions between labeled and unlabeled species.
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